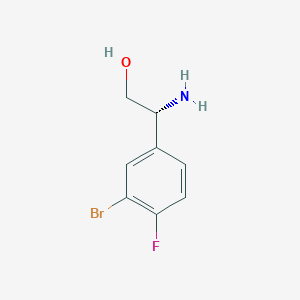
Cyclohexylmethyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylmethyl sulfamate is an organic compound with the molecular formula C₇H₁₅NO₃S It is a sulfamate ester, which means it contains a sulfamate group (-OSO₂NH₂) attached to a cyclohexylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexylmethyl sulfamate can be synthesized through the reaction of cyclohexylmethyl alcohol with sulfamoyl chloride in the presence of a base. The reaction typically occurs under mild conditions and can be facilitated by phase-transfer catalysts to improve yield and reaction rate . The general reaction is as follows: [ \text{Cyclohexylmethyl alcohol} + \text{Sulfamoyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product is crucial to ensure high purity and quality for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexylmethyl sulfamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: It can be oxidized to form sulfonates.
Reduction Reactions: It can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas.
Major Products:
Substitution: Substituted sulfamates.
Oxidation: Sulfonates.
Reduction: Amines
Aplicaciones Científicas De Investigación
Cyclohexylmethyl sulfamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations
Mecanismo De Acción
The mechanism of action of cyclohexylmethyl sulfamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various pathways, including the Keap1/Nrf2/ARE pathway, which is involved in the regulation of oxidative stress responses . Additionally, it can modulate signaling pathways such as NFκB, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
- Cyclohexylmethyl sulfonate
- Cyclohexylmethyl amine
- Cyclohexylmethyl chloride
Comparison: Cyclohexylmethyl sulfamate is unique due to its sulfamate group, which imparts distinct chemical properties compared to similar compounds. For example, cyclohexylmethyl sulfonate has a sulfonate group instead of a sulfamate group, leading to different reactivity and applications. Cyclohexylmethyl amine and cyclohexylmethyl chloride also differ in their functional groups, resulting in varied chemical behavior and uses .
Propiedades
Fórmula molecular |
C7H15NO3S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
cyclohexylmethyl sulfamate |
InChI |
InChI=1S/C7H15NO3S/c8-12(9,10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10) |
Clave InChI |
ISOXZEXYFPMWRL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13583639.png)
aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
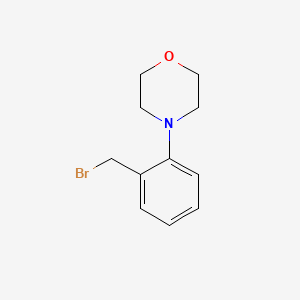
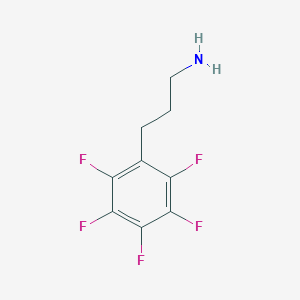
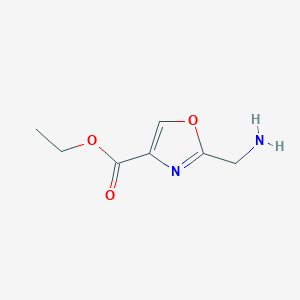
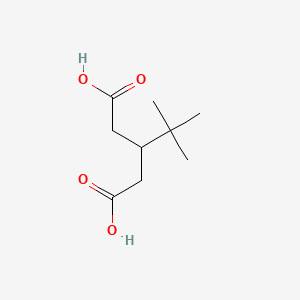


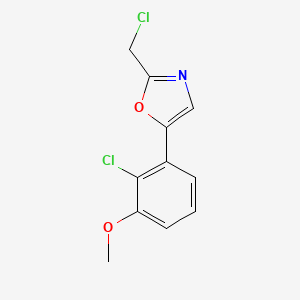
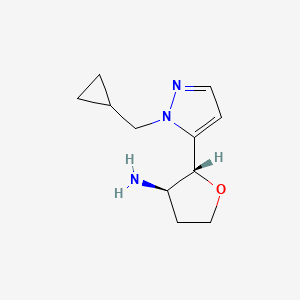
![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)
